molecular formula C8H8FNO3S B13166153 3-Acetamidobenzenesulfonyl fluoride CAS No. 4857-88-9

3-Acetamidobenzenesulfonyl fluoride

Cat. No.: B13166153
CAS No.: 4857-88-9
M. Wt: 217.22 g/mol
InChI Key: ASGBQNKAOAEADT-UHFFFAOYSA-N
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Description

3-Acetamidobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of an acetamido group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamidobenzene-1-sulfonyl fluoride typically involves the reaction of 3-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfonyl fluoride .

Industrial Production Methods

Industrial production of 3-acetamidobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Acetamidobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed via nucleophilic substitution.

    Sulfonic Acid: Formed via hydrolysis.

    Reduced Sulfonamide: Formed via reduction.

Scientific Research Applications

3-Acetamidobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamidobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

    3-Acetamidobenzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.

    4-Acetamidobenzenesulfonyl Fluoride: Similar structure but with the acetamido group at the para position.

    Benzene-1-sulfonyl Fluoride: Lacks the acetamido group.

Uniqueness

3-Acetamidobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and sulfonyl fluoride groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

4857-88-9

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

3-acetamidobenzenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

ASGBQNKAOAEADT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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